2,5-Dichloroquinoline

Descripción

Molecular Architecture and Crystallographic Data

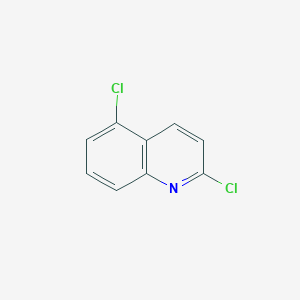

The molecular architecture of this compound is characterized by a quinoline core structure bearing chlorine substituents at the 2- and 5-positions of the heterocyclic ring system. The compound exhibits a molecular weight of 198.05 grams per mole and maintains the characteristic planar geometry typical of quinoline derivatives. The International Union of Pure and Applied Chemistry name for this compound is this compound, with the Simplified Molecular Input Line Entry System notation recorded as ClC1=C2C=CC(Cl)=NC2=CC=C1.

Crystallographic analysis of related dichloroquinoline compounds provides valuable structural insights that can be extrapolated to understand the molecular packing and intermolecular interactions of this compound. The crystal structure of 4,7-dichloroquinoline, determined through X-ray diffraction analysis, reveals a monoclinic crystal system with space group P2₁/n. The unit cell parameters demonstrate characteristic dimensions with a = 18.2243(17) Å, b = 3.8253(5) Å, c = 23.622(3) Å, and β = 96.61(1)°, yielding a unit cell volume of 1635.8(4) ų.

The structural analysis of 2,4-dichloroquinoline provides additional comparative crystallographic data, showing the compound crystallizes in a monoclinic system with space group P2₁/n at 120 K. The asymmetric unit consists of two crystallographically independent molecules, with both molecules displaying essentially planar quinoline ring systems. The maximum deviations from the best plane are recorded as 0.0232(13) Å for one conformer and 0.0089(15) Å for the other, indicating minimal distortion from planarity.

| Compound | Crystal System | Space Group | Temperature (K) | Unit Cell Volume (ų) |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | Monoclinic | P2₁/n | 123 | 1635.8(4) |

| 2,4-Dichloroquinoline | Monoclinic | P2₁/n | 120 | 1665.37(9) |

The intermolecular interactions in dichloroquinoline crystal structures are dominated by weak hydrogen bonding patterns and halogen-halogen interactions. In the case of ethyl 2,4-dichloroquinoline-3-carboxylate, the crystal structure is stabilized by very weak C—H⋯O hydrogen bonds forming chains that propagate along specific crystallographic directions. The chlorine atoms in these structures typically lie almost within the ring planes, with deviations from planarity being minimal, contributing to the overall structural stability.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations utilizing Density Functional Theory methodologies provide comprehensive insights into the electronic structure and molecular properties of this compound. The electronic properties of halogenated quinoline derivatives have been extensively studied using the B3LYP functional with 6-31G(d,p) basis sets, revealing important information about frontier molecular orbitals, electron density distributions, and reactivity parameters.

The molecular polarizability and dipole moment calculations for dichloroquinoline derivatives demonstrate significant variations depending on the substitution pattern. Studies on quinolinequinone derivatives using Density Functional Theory calculations at the B3LYP/6-31G(d,p) level reveal that compounds with chlorine substituents exhibit dipole moments ranging from 0.74 D to 7.14 D, depending on the specific positioning and additional functional groups present. The electronic structure calculations indicate that the presence of chlorine atoms significantly influences the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels.

The chemical hardness parameter, calculated through quantum chemical methods, provides insights into the molecular stability and reactivity of this compound. Chemical hardness is directly related to the energy gap between frontier molecular orbitals and serves as a measure of molecular resistance to electron transfer processes. For dichloroquinoline derivatives, the calculated chemical hardness values correlate with experimental observations of chemical stability and reactivity patterns.

Computational studies reveal that the electron density distribution in this compound is significantly influenced by the electron-withdrawing nature of the chlorine substituents. The electronegativity of chlorine atoms creates regions of electron depletion around the substitution sites, which affects the overall electrostatic potential surface of the molecule. These calculations provide fundamental data for understanding intermolecular interactions and crystal packing arrangements observed in experimental studies.

| Electronic Property | Calculation Method | Typical Range for Dichloroquinolines |

|---|---|---|

| Dipole Moment | DFT B3LYP/6-31G(d,p) | 0.74 - 7.14 D |

| Chemical Hardness | Frontier Orbital Analysis | Variable based on substitution |

| Molecular Polarizability | DFT Calculations | Dependent on halogen positioning |

Comparative Analysis of Halogen Substituent Effects

The comparative analysis of halogen substituent effects across different dichloroquinoline isomers reveals substantial differences in molecular properties, crystal packing behavior, and intermolecular interactions. The positioning of chlorine atoms at various sites on the quinoline ring system dramatically influences the overall molecular architecture and solid-state behavior.

Structural comparison between this compound, 2,4-dichloroquinoline, and 4,7-dichloroquinoline demonstrates distinct differences in crystal packing arrangements and intermolecular interaction patterns. The 2,4-dichloroquinoline structure exhibits face-to-face stacking arrangements with interplanar distances ranging from 3.2771(11) to 3.3935(11) Å, indicating moderate π-π stacking interactions. In contrast, the 4,7-dichloroquinoline structure shows different packing motifs influenced by the altered halogen positioning.

The influence of chlorine substituent positioning on molecular planarity is evident from crystallographic data. While 2,4-dichloroquinoline maintains essential planarity with maximum deviations of 0.0232(13) Å from the best plane, the specific positioning of substituents affects the overall crystal symmetry and packing efficiency. The chlorine atoms consistently lie close to the ring planes across different isomers, with deviations typically less than 0.01 Å, indicating minimal steric hindrance effects.

Intermolecular interaction analysis reveals that different dichloroquinoline isomers exhibit varying hydrogen bonding patterns and halogen bonding capabilities. The 2,4-dichloroquinoline structure is stabilized by weak C—H⋯Cl and C—H⋯N interactions, which contribute to the overall crystal stability. These weak interactions complement the primary π-π stacking forces and create complex three-dimensional networks in the solid state.

The electronic effects of halogen substitution patterns significantly impact the molecular dipole moments and electrostatic properties. Studies on related quinoline derivatives indicate that the relative positioning of electron-withdrawing chlorine groups creates distinct electrostatic potential distributions, affecting both intramolecular electronic structure and intermolecular recognition patterns. The 2,5-substitution pattern in this compound creates a unique electronic environment compared to other isomeric forms.

| Compound | Substitution Pattern | Crystal Packing Type | Key Interactions |

|---|---|---|---|

| This compound | ortho to nitrogen, meta to benzene ring | - | Halogen bonding, π-π stacking |

| 2,4-Dichloroquinoline | ortho to nitrogen, para to benzene ring | Face-to-face stacking | C—H⋯Cl, C—H⋯N |

| 4,7-Dichloroquinoline | para to nitrogen, meta to benzene ring | Alternative packing | Modified interaction pattern |

Conformational Dynamics and Tautomeric Forms

The conformational dynamics of this compound encompass the range of molecular conformations accessible under various conditions and the potential for tautomeric equilibria within the quinoline framework. The planar nature of the quinoline core structure limits the conformational flexibility primarily to rotational degrees of freedom around substituent bonds, though the aromatic system itself maintains essential rigidity.

Analysis of conformational behavior in dichloroquinoline derivatives reveals that the quinoline ring system exhibits remarkable conformational stability. Crystallographic studies of 2,4-dichloroquinoline demonstrate that independent molecules in the asymmetric unit show minimal geometric differences, with torsion angles between conformers differing by less than one degree. This conformational consistency indicates strong intramolecular stabilization within the fused ring system.

The potential for tautomeric forms in quinoline derivatives primarily involves hydrogen migration processes that could lead to alternative electronic structures. However, for this compound, the absence of readily exchangeable hydrogen atoms on the chlorine-substituted positions limits tautomeric possibilities compared to hydroxylated or amino-substituted quinoline derivatives. The chlorine substituents effectively lock the electronic structure into a single predominant form under normal conditions.

Temperature-dependent structural studies provide insights into the conformational dynamics of dichloroquinoline systems. Research on related quinone derivatives reveals that temperature variations can induce phase transitions and conformational changes, particularly affecting intermolecular interaction patterns. These studies demonstrate that while the molecular core remains rigid, the relative orientations of molecules in crystal lattices can respond to thermal energy through conformational adjustments.

The electronic delocalization within the quinoline system contributes to conformational stability by creating energetic barriers to structural distortion. Quantum chemical calculations indicate that deviation from planarity requires significant energy input, making alternative conformations thermodynamically unfavorable under ambient conditions. This electronic stabilization explains the consistent planar geometry observed across different dichloroquinoline isomers in crystallographic studies.

Dynamic nuclear magnetic resonance studies of quinoline derivatives in solution provide complementary information about conformational exchange processes. These investigations reveal that while rapid conformational interconversion may occur in solution, the energy barriers between conformational states are typically low enough that time-averaged symmetric structures are observed spectroscopically. For this compound, the symmetry of the substitution pattern contributes to this conformational averaging effect.

| Conformational Aspect | Observation | Implications |

|---|---|---|

| Ring Planarity | Maintained across temperature range | Electronic stabilization |

| Tautomeric Forms | Limited by chlorine substitution | Single predominant structure |

| Intermolecular Orientation | Temperature-dependent variations | Crystal packing flexibility |

| Solution Dynamics | Rapid averaging observed | Low conformational barriers |

Propiedades

IUPAC Name |

2,5-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLOQSXPPSJIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350315 | |

| Record name | 2,5-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59412-12-3 | |

| Record name | 2,5-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis via Chlorination of Quinoline

One of the primary methods for synthesizing this compound involves the chlorination of quinoline using chlorine gas or other chlorinating agents under controlled conditions.

- Starting Material: Quinoline

- Reagents: Chlorine gas or phosphorus pentachloride

- Conditions: The reaction typically requires temperatures around 50-80 °C.

- Yield: Generally high yields are reported (up to 90%).

This method allows for the selective chlorination at the 2 and 5 positions due to the electron-donating nature of the nitrogen atom in quinoline, which directs electrophilic substitution.

Synthesis from 2-Chloroquinoline

Another effective method is the synthesis from 2-chloroquinoline through further chlorination.

- Starting Material: 2-Chloroquinoline

- Reagents: Chlorine or thionyl chloride

- Conditions: The reaction can be conducted at room temperature or slightly elevated temperatures.

- Yield: Yields can vary but are often reported between 80-95%.

This approach takes advantage of existing chlorination at one position to facilitate further substitution.

Synthesis via Friedländer Synthesis

The Friedländer synthesis is another method that can be adapted for producing this compound by reacting an appropriate amino compound with a suitable carbonyl compound in the presence of a chlorinating agent.

- Starting Materials: Aniline derivatives and carbonyl compounds (e.g., acetaldehyde)

- Reagents: Chlorinating agents like phosphorus oxychloride

- Conditions: Typically requires heating under reflux.

- Yield: Reported yields can exceed 85%.

This method is particularly useful for introducing multiple functional groups alongside chlorine substitutions.

Alternative Methods

Other methods include:

Cyclization Reactions: Utilizing precursors that undergo cyclization in the presence of chlorinating agents.

Electrophilic Aromatic Substitution (EAS): This involves using various electrophiles to introduce chlorine into quinoline derivatives selectively.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method discussed:

| Method | Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Chlorination of Quinoline | Quinoline | Chlorine gas | 50-80 °C | Up to 90 |

| From 2-Chloroquinoline | 2-Chloroquinoline | Chlorine or thionyl chloride | Room temp or elevated | 80-95 |

| Friedländer Synthesis | Aniline derivatives | Phosphorus oxychloride | Heating under reflux | >85 |

| Cyclization | Various precursors | Chlorinating agents | Varies | Varies |

| Electrophilic Aromatic Substitution | Quinoline derivatives | Various electrophiles | Varies | Varies |

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dichloroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 2 and 5 can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert this compound to dihydroquinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

- Substituted quinolines (e.g., 2-amino-5-chloroquinoline)

- Quinoline N-oxides

- Dihydroquinoline derivatives

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activities

Research has demonstrated that 2,5-Dichloroquinoline exhibits promising biological activities:

- Antimicrobial Properties : It has been investigated for its effectiveness against various bacterial strains. Studies have shown that derivatives of quinoline compounds can inhibit the growth of resistant bacterial strains, making them potential candidates for new antibiotics .

- Anticancer Activity : Several studies highlight the compound's potential in cancer treatment. For instance, derivatives containing the quinoline moiety have been shown to induce apoptosis in cancer cells by targeting specific cellular pathways .

Case Study: Antimalarial Activity

A notable application of this compound derivatives is in the treatment of malaria. Recent research focused on synthesizing new compounds based on this structure revealed significant antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. The synthesized compounds demonstrated low cytotoxicity to human cells while effectively inhibiting parasite growth .

Pharmaceutical Development

The compound serves as a crucial building block in drug development:

- Drug Design : this compound is utilized to design novel therapeutic agents with improved efficacy and reduced side effects. Its ability to act on multiple biological targets makes it an attractive candidate for further exploration in drug discovery .

- Mechanism of Action : The biological effects of this compound are attributed to its interactions with specific enzymes and receptors within cells. Ongoing research aims to elucidate these mechanisms to optimize drug design strategies .

Agrochemical Applications

In addition to medicinal uses, this compound is also explored in agrochemical formulations:

- Pesticide Development : Its chlorinated structure imparts herbicidal and insecticidal properties. Research indicates that compounds derived from this compound can effectively target pests while minimizing environmental impact .

Material Science

The compound finds applications in materials science as well:

- Dyes and Pigments : this compound derivatives are used in developing dyes due to their vibrant colors and stability under various conditions. This application is particularly relevant in textile and coating industries .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2,5-Dichloroquinoline varies depending on its application. In medicinal chemistry, it often acts by interfering with the DNA synthesis of pathogens or cancer cells. The compound can bind to specific molecular targets, such as enzymes or receptors, disrupting their normal function and leading to cell death or inhibition of growth .

Comparación Con Compuestos Similares

Comparison with Similar Dichloroquinoline Compounds

Positional Isomerism and Reactivity

The position of chlorine atoms on the quinoline ring significantly influences chemical behavior:

- 2,5-Dichloroquinoline: The chlorine atoms at positions 2 and 5 create distinct electronic and steric environments.

- 4,7-Dichloroquinoline (CAS: 86-98-6): The chlorine at position 4 is less reactive due to steric hindrance, favoring selective amination at position 8 in catalytic reactions.

- 2,6-Dichloroquinoline (CAS: 1810-72-6): This isomer is a white crystalline solid (melting point: 244–246°C) with high solubility in polar solvents. Its synthesis and applications in antimalarial drug production emphasize its pharmaceutical relevance .

Table 1: Key Properties of Dichloroquinoline Isomers

Structural and Crystallographic Insights

- 4,7-Dichloroquinoline: Crystallizes with two molecules in the asymmetric unit (Z′ = 2), lacking significant C–H···Cl interactions. This structural stability aids in purification and formulation .

Actividad Biológica

2,5-Dichloroquinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a quinoline ring with two chlorine substituents at positions 2 and 5. This structure contributes to its reactivity and interaction with biological systems. The presence of chlorine atoms often enhances the lipophilicity and bioactivity of compounds, making them suitable for various medicinal applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit the activity of specific enzymes involved in metabolic pathways, which is crucial in targeting diseases like cancer and infections.

- DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes, leading to cell death.

- Receptor Modulation : The compound may bind to cell surface receptors, modulating their activity and influencing cellular signaling pathways .

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial : Studies indicate that this compound has shown effectiveness against various bacterial strains. A related study highlighted that certain quinoline derivatives demonstrated IC50 values below 50 μM against Staphylococcus aureus and Escherichia coli .

- Antifungal : The compound also exhibits antifungal activity, with some derivatives showing effectiveness against common fungal pathogens.

Antimalarial Activity

Quinoline compounds are well-known for their antimalarial properties. In vitro studies have demonstrated that derivatives similar to this compound can effectively inhibit Plasmodium falciparum, the causative agent of malaria. For example:

- IC50 values for related compounds were reported at approximately 6.7 nM for sensitive strains and higher for resistant strains, indicating potent antimalarial activity .

Antiviral Activity

Recent studies have identified antiviral properties in quinoline derivatives. Specifically, compounds have been tested against dengue virus (DENV-2), showing significant inhibition at concentrations ranging from 10 to 40 μg/mL .

Case Studies and Research Findings

| Study | Compound Tested | Activity | IC50 (μM) |

|---|---|---|---|

| Kumawat et al. (2022) | 4,7-Dichloroquinoline | Antiplasmodial | 6.7 (CQ-s) |

| Beesetti et al. (2022) | BT24 (quinoline derivative) | DENV-2 protease inhibitor | 0.5 |

| Aboelnaga & El-Sayed (2018) | Various quinolines | Anticancer on Hela cells | <20% viability at 100 μM |

These findings illustrate the broad spectrum of biological activities associated with quinoline derivatives, including potential therapeutic applications in infectious diseases and cancer treatment.

Cytotoxicity Studies

Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. In studies involving Vero cells (a type of kidney cell line), this compound exhibited no significant cytotoxic effects at concentrations up to 100 µM/mL . This suggests a favorable safety margin for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-Dichloroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves chlorination of quinoline precursors. One optimized method uses phosphoryl chloride (POCl₃) in dichloromethane (DCM) at 40°C for 1.5 hours, achieving a 40% yield . Alternative routes may involve cyclization of substituted aniline derivatives under acidic conditions, similar to methods reported for 4,7-Dichloroquinoline . Key factors affecting yield include reaction temperature, stoichiometry of chlorinating agents, and solvent choice. Researchers should systematically vary these parameters and monitor progress via thin-layer chromatography (TLC).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Structural confirmation requires ¹H and ¹³C NMR spectroscopy to verify chlorine substitution patterns and aromatic proton environments. Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 198.05 for C₉H₅Cl₂N) . Purity assessment employs high-performance liquid chromatography (HPLC) with UV detection, while elemental analysis validates the molecular formula (C₉H₅Cl₂N). For crystalline samples, X-ray diffraction using software like SHELXL can resolve ambiguities in molecular geometry .

Q. How can researchers optimize purification methods for this compound?

- Methodological Answer : Recrystallization is a standard purification method. For example, dissolving crude this compound in hot ethanol followed by slow cooling yields needle-like crystals (melting point: 84–86°C) . Alternative methods include column chromatography using silica gel with non-polar solvents (e.g., hexane:ethyl acetate mixtures). Purity post-purification should be validated via melting point analysis and HPLC retention time consistency .

Advanced Research Questions

Q. How does the position of chlorine substituents on the quinoline ring influence the biological activity of derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that chlorine at the 2- and 5-positions enhances antimalarial potency compared to other substitution patterns. For example, derivatives of 4,7-Dichloroquinoline inhibit Plasmodium heme polymerase, a mechanism extrapolated to this compound derivatives . Researchers should synthesize analogs with varied halogen positions and test in vitro activity against malaria parasites, using IC₅₀ assays and heme polymerization inhibition studies .

Q. What computational methods are employed in crystallographic analysis of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with refinement software (e.g., SHELXL) resolves bond lengths and angles, critical for understanding electronic effects of chlorine substituents . Density functional theory (DFT) calculations can predict molecular electrostatic potentials (MEPs) and frontier orbital distributions, aiding in rational drug design. Researchers should cross-validate computational models with experimental SC-XRD data to ensure accuracy.

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across studies?

- Methodological Answer : Yield variations often stem from differences in reaction scale , catalyst purity , or work-up protocols . For instance, POCl₃ hydrolysis sensitivity may reduce yields if moisture is present . Systematic reproducibility studies should control these variables and use design of experiments (DoE) to identify critical factors. Additionally, HPLC quantification of intermediates can pinpoint yield-limiting steps, such as incomplete chlorination or side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.